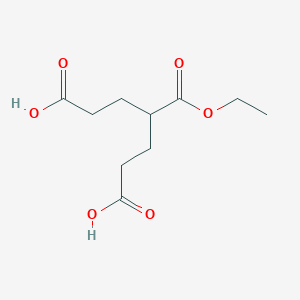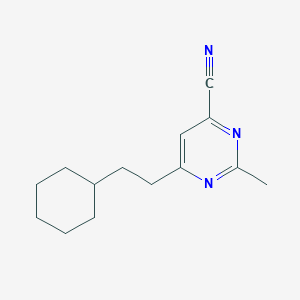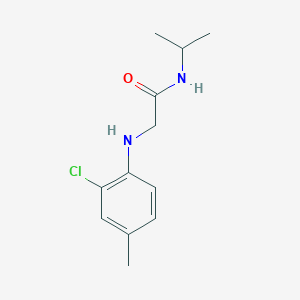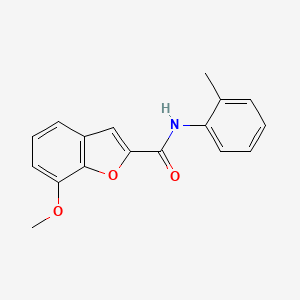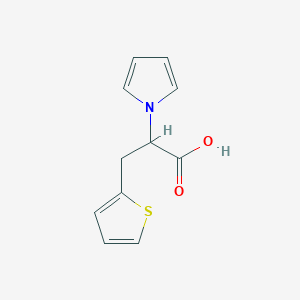
2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is an organic compound that features both a pyrrole and a thiophene ring. These heterocyclic structures are known for their stability and unique electronic properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid typically involves the reaction of pyrrole and thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a pyrrole derivative is coupled with a thiophene derivative in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrrol-1-yl)acetic acid
- 3-(thiophen-2-yl)propanoic acid
- 2-(1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid
Uniqueness
2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both pyrrole and thiophene rings in its structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-pyrrol-1-yl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-5-1-2-6-12)8-9-4-3-7-15-9/h1-7,10H,8H2,(H,13,14) |
InChI Key |
CUGUHYDABVWJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


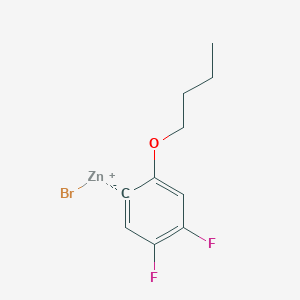
![Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate](/img/structure/B14883065.png)
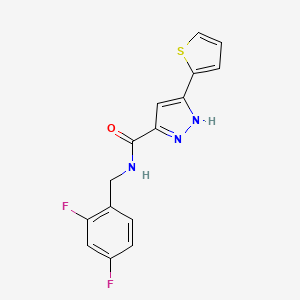

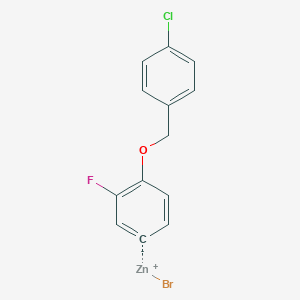

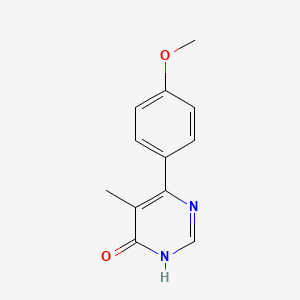
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
